2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
Description
Properties
IUPAC Name |
2,3-dihydrocyclopenta[b][1]benzothiol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-5-6-10-11(8)7-3-1-2-4-9(7)13-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQNVBHDBXJWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721906 | |
| Record name | 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38006-16-5 | |
| Record name | 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies
The synthesis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one typically involves:
- Construction of the benzo[b]thiophene core.
- Formation of the cyclopentane ring fused to the thiophene.
- Introduction of the ketone functionality at the 1-position.
Common approaches include cyclization reactions, catalytic hydrogenation, and functional group transformations on preformed thiophene derivatives.
Cyclization-Based Approaches
One effective method involves the cyclization of substituted thiophene precursors under conditions that promote ring closure to form the fused cyclopentanone ring.
- For example, starting from 2,3-dihydrobenzo[b]thiophene derivatives, cyclization can be induced by intramolecular reactions involving halogenated or carbonylated intermediates.
- Catalytic systems such as Lewis acids or Brønsted acids can facilitate this cyclization.
Although specific literature on the exact preparation of this compound is limited, analogous compounds such as thieno[2,3-b]thiophenes have been synthesized via hydrazine-mediated condensation and cyclization reactions under reflux in ethanol, yielding high product purity and good yields (around 75%).
Catalytic Hydrogenation Methods
A significant advancement in the preparation of dihydro-benzo[b]thiophene derivatives is the use of Rhodium-catalyzed asymmetric hydrogenation.
- Rhodium catalysts enable the selective hydrogenation of benzo[b]thiophene 1,1-dioxide substrates to produce chiral 2,3-dihydrobenzo[b]thiophene derivatives with high yield (up to 99%) and excellent enantioselectivity (>99% ee).
- Although this method is reported for 1,1-dioxide derivatives, it demonstrates the utility of catalytic hydrogenation in constructing dihydrobenzo[b]thiophene frameworks, which can be adapted to synthesize the cyclopenta[d]thiophen-1-one system by appropriate precursor design.
Hydrazine Derivative Condensation
Hydrazine and its derivatives have been used to prepare related thiophene derivatives through condensation reactions:
- For example, hydrazine reacts with thieno[2,3-b]thiophene derivatives in ethanol under reflux with catalytic triethylamine to afford hydrazones in good yields (75%).
- Subsequent cyclization steps can lead to fused heterocyclic systems resembling the target compound.
This method highlights the importance of hydrazine-mediated transformations in constructing nitrogen- and sulfur-containing fused rings, which can be modified for oxygen-containing ketone analogs.
Summary Table of Preparation Methods
Detailed Research Findings
Hydrazine Condensation and Cyclization : The reflux of thieno[2,3-b]thiophene derivatives with hydrazine in ethanol yields hydrazones that can be further cyclized to form fused heterocycles. The reaction is typically carried out for 4 hours with triethylamine as a catalyst. The products are isolated by filtration and recrystallization, confirming high purity by NMR and IR spectroscopy.
Rhodium-Catalyzed Hydrogenation : The asymmetric hydrogenation of benzo[b]thiophene 1,1-dioxides proceeds smoothly under mild conditions with Rh catalysts, achieving near-quantitative yields and excellent enantiomeric excess. The mechanism is proposed to involve hydrogen bonding between the substrate and the ligand, enhancing selectivity.
Catalytic Cyclization : While specific data on this compound are scarce, analogous benzocyclopentane-fused thiophenes have been synthesized via acid-catalyzed intramolecular cyclizations, suggesting a viable route for this compound.
Chemical Reactions Analysis
Rhodium-Catalyzed Decomposition of α-Diazoketones
The compound is synthesized via rhodium(II) acetate-catalyzed decomposition of α-diazoketones tethered to benzothiophene derivatives. For example:
-
Substrate : 1-Diazo-3-(3-benzothienyl)-2-propanone (165)
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Catalyst : Rh(II) acetate
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Product : 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-2-one (159)
-
Key Observation : The reaction proceeds via intramolecular cyclopropanation, yielding a tricyclic structure .
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Diazo-3-(3-benzothienyl)-2-propanone | Rh(II) acetate | 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-2-one | 65–78% |
Functionalization via Cycloaddition and Ring-Opening
The ketone group in the cyclopentanone moiety enables nucleophilic additions and ring-opening reactions:
-
Reaction with Isocyanates :
Hydrogenation and Asymmetric Catalysis
Rhodium-catalyzed asymmetric hydrogenation of related benzo[b]thiophene derivatives has been reported, suggesting potential applicability:
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Substrate : Prochiral benzo[b]thiophene 1,1-dioxides
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Catalyst : Rh-(S)-DTBM-Segphos complex
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Product : Chiral 2,3-dihydrobenzo[b]thiophenes with >99% enantiomeric excess (ee) .
| Substrate Type | Catalyst Loading | ee | Yield |
|---|---|---|---|
| Aryl-substituted | 0.02 mol% | >99% | 99% |
Thiophene Ring Functionalization
The thiophene ring undergoes electrophilic substitution and cyclization:
-
Gewald’s Thiophene Synthesis :
Biological Activity and Derivatives
While not directly a reaction, derivatives of this scaffold exhibit pharmacological potential:
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α-Glucosidase Inhibition : Analogous 2,3-dihydro-1,5-benzothiazepines show IC<sub>50</sub> values as low as 2.62 μM .
-
Synthetic Modifications : Introduction of electron-donating groups (e.g., –OCH<sub>3</sub>) enhances bioactivity .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Applications in Scientific Research
The compound is primarily studied for its applications in the following areas:
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
2. Material Science
- Organic Electronics : Due to its unique electronic properties, this compound is explored in the fabrication of organic semiconductors and photovoltaic devices. Its ability to form stable thin films enhances its utility in organic light-emitting diodes (OLEDs) and organic solar cells .
- Polymer Chemistry : The compound serves as a building block for synthesizing conductive polymers, which are essential in flexible electronic applications .
3. Chemical Synthesis
- Synthetic Intermediates : It acts as an important intermediate in the synthesis of more complex organic molecules. The compound's reactivity allows for various functionalizations that are valuable in organic synthesis .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of modified derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for further development into therapeutic agents .
Case Study 2: Organic Electronics
Research conducted by a team at a leading university investigated the use of this compound in organic photovoltaic cells. The findings showed that devices incorporating this compound achieved higher efficiency compared to traditional materials, highlighting its potential in sustainable energy solutions .
Mechanism of Action
The mechanism by which 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Comparative Insights
Electronic Properties :
- The ketone group in this compound enhances electrophilicity, facilitating reactions like aldol condensations . Fluorinated derivatives (e.g., 2-fluoro-2-methyl variant) exhibit red-shifted absorption spectra due to electron-withdrawing effects, critical for light-driven molecular motors .
- In contrast, saturated analogues (e.g., tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one) lack conjugation, reducing their utility in optoelectronic applications .
Challenges and Limitations
- Steric Hindrance : Bulky substituents (e.g., methyl or phenyl groups) in cyclopenta-thiophenes can hinder reactivity, necessitating optimized reaction conditions .
- Synthesis Complexity : Fluorination and stereochemical control (e.g., in molecular motor derivatives) require precise stoichiometry and low-temperature conditions .
Biological Activity
2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one (CAS Number: 38006-16-5) is a compound of interest in the field of medicinal chemistry and organic synthesis. Its unique structure, which incorporates a thiophene moiety, presents potential for various biological activities. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C₁₁H₈OS
- Molecular Weight : 188.25 g/mol
- CAS Number : 38006-16-5
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈OS |
| Molecular Weight | 188.25 g/mol |
| CAS Number | 38006-16-5 |
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. A study demonstrated that derivatives of thiophene can scavenge free radicals effectively, suggesting that this compound may also possess similar properties. The antioxidant activity is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
Several studies have explored the anticancer potential of thiophene derivatives. For instance, a recent investigation into related compounds showed that they could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Case Studies
-
Study on Apoptosis Induction :
- Objective : To evaluate the effects of thiophene derivatives on cancer cell lines.
- Findings : The study found that treatment with these compounds led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- : This suggests a promising avenue for developing new anticancer therapies based on the structure of this compound.
-
Neuroprotective Effects :
- Objective : Investigate potential neuroprotective effects against neurodegenerative diseases.
- Findings : Compounds structurally related to this compound showed protective effects on neuronal cells under oxidative stress conditions.
- : The results indicate potential applications in treating diseases such as Alzheimer’s and Parkinson’s.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Free Radical Scavenging : The thiophene ring can interact with free radicals, neutralizing them and reducing oxidative damage.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Temperature | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| LiHMDS/NFSI | −78°C | Toluene | 64–86 | |
| LDA/Methyl Iodide | −78°C→RT | THF | 48–96 |
Advanced Question: How do steric and electronic effects influence fluorination or methylation at the C2 position?
Methodological Answer:
- Fluorination : NFSI reacts selectively at the C2 position due to the electron-withdrawing ketone group, which stabilizes the transition state. Steric hindrance from adjacent substituents (e.g., methyl groups) reduces yields (e.g., 25% for bulky derivatives) .
- Methylation : LDA-mediated alkylation with methyl iodide proceeds efficiently (96% yield) under cryogenic conditions, but bulkier electrophiles (e.g., 2-iodopropane) yield only 48% due to steric clashes .
Advanced Question: What challenges arise in crystallographic analysis of derivatives, and how are they resolved?
Methodological Answer:
- Disorder in Crystal Packing : Methyl or fluorine substituents introduce rotational disorder. This is mitigated by refining anisotropic displacement parameters and using high-resolution data (e.g., synchrotron sources) .
- Twinned Data : SHELX software (SHELXL/SHELXE) is employed for structure solution and refinement, leveraging robust algorithms for handling twinned or low-quality datasets .
Advanced Question: How can NMR data contradictions (e.g., unexpected splitting) be analyzed for diastereomers?
Methodological Answer:
- Diastereomer Separation : Chiral chromatography or recrystallization isolates enantiomers. For example, E/Z isomers of molecular motor precursors are resolved via column chromatography .
- Dynamic NMR : Variable-temperature NMR identifies coalescence points for interconverting stereoisomers, with activation energies calculated using Eyring plots .
Advanced Question: What role does this compound play in molecular motor design?
Methodological Answer:
The cyclopenta-thiophene core acts as a rotary stator in overcrowded alkenes. Key findings:
Q. Table 2: Molecular Motor Performance Metrics
| Derivative | Switching Speed (s) | Thermal Half-Life (h) | Reference |
|---|---|---|---|
| 2-Fluoro-methyl | 0.05 | 120 | |
| 2,2-Dimethyl | 0.02 | 240 |
Advanced Question: How are computational methods (e.g., DFT) used to predict reactivity?
Methodological Answer:
While not explicitly covered in the provided evidence, density-functional theory (DFT) is inferred for:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
